molecular formula C17H17NO4S B2993440 2-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one CAS No. 1351653-87-6

2-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one

Cat. No.: B2993440
CAS No.: 1351653-87-6
M. Wt: 331.39
InChI Key: PCGORDFJJOOGJU-UHFFFAOYSA-N
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Description

2-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one is a heterospirocyclic compound featuring a fused chromen-4-one (coumarin) moiety linked to a 1-oxa-4-thia-8-azaspiro[4.5]decane core. The spiro framework integrates oxygen, sulfur, and nitrogen heteroatoms, creating a rigid three-dimensional structure that may enhance binding specificity in biological systems or modulate physicochemical properties such as solubility and stability.

Properties

IUPAC Name

2-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c19-13-11-15(22-14-4-2-1-3-12(13)14)16(20)18-7-5-17(6-8-18)21-9-10-23-17/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGORDFJJOOGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one is a novel synthetic derivative belonging to a class of spirocyclic compounds. These compounds have garnered attention due to their diverse biological activities, including potential applications in pharmacology. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The key steps include cyclization reactions and functional group modifications that yield the desired spirocyclic structure. The compound's structural features contribute significantly to its biological activity.

Biological Activity Overview

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Notable activities include:

  • Antitumor Activity : Preliminary studies indicate that derivatives of spirocyclic compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 0.08 to 0.19 µM against lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines .
  • Psychotropic Effects : The compound has been reported to possess psychotropic properties, suggesting its potential utility in treating psychiatric disorders. This is supported by findings that demonstrate its ability to modulate neurotransmitter systems, particularly those involved in anxiety and mood regulation .
  • Anti-allergic Properties : Some derivatives have shown promise in managing allergic responses, indicating a broader therapeutic profile that includes anti-inflammatory effects .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Inhibition : The compound may induce cell cycle arrest in cancer cells, thereby preventing proliferation.
  • Apoptosis Induction : Evidence suggests that it can trigger apoptosis through mitochondrial pathways, leading to programmed cell death in malignant cells.
  • Neurotransmitter Modulation : Its interaction with neurotransmitter receptors may contribute to its psychotropic effects, particularly through modulation of serotonin and dopamine pathways.

Case Studies

Several case studies highlight the efficacy of related compounds:

  • Study on Antitumor Activity : A series of derivatives were tested against A549, MDA-MB-231, and HeLa cell lines, revealing that compounds with specific structural modifications exhibited enhanced potency compared to standard chemotherapeutics like bendamustine .
  • Psychotropic Effects Assessment : Research indicated that certain spirocyclic derivatives could significantly reduce anxiety-like behaviors in animal models, suggesting their potential as anxiolytics .

Data Tables

Activity Type Cell Line/Model IC50 (µM) Reference
AntitumorA5490.18
AntitumorMDA-MB-2310.08
AntitumorHeLa0.15
PsychotropicMouse Model (anxiety test)N/A
Anti-allergicIn vitro assaysN/A

Comparison with Similar Compounds

Table 1: Heteroatom Comparison

Compound Spiro Core Heteroatoms Key Substituents
Target Compound 1-Oxa, 4-Thia, 8-Aza Chromen-4-one carbonyl
8-Oxa-2-azaspiro[4.5]decane oxalate 8-Oxa, 2-Aza Oxalate counterion
4-Benzyl-8-phenyl-1-thia-4-azaspiro[...] 1-Thia, 4-Aza Benzyl, phenyl
8-Ethyl-...-1-thia-4-azaspiro[...] 1-Thia, 4-Aza Ethyl, hydroxy, morpholinioethyl

Structural and Conformational Analysis

Crystallographic data reveal differences in ring puckering and molecular conformation:

  • The target compound’s spiro system likely adopts a twisted boat-chair conformation due to sulfur’s larger atomic radius, as observed in 1-thia-azaspiro derivatives (e.g., ). This contrasts with oxygen-dominated spiro systems (e.g., 8-Oxa-2-azaspiro[4.5]decane), which exhibit flatter puckering due to shorter C–O bonds .
  • In 8-Ethyl-2-hydroxy-...-spiro[...]decan-3-one (), the morpholinioethyl group induces torsional strain, reflected in its triclinic crystal system (α = 79.9°, β = 73.8°, γ = 67.7°) and unit cell volume (905.83 ų) .

Table 2: Crystallographic Parameters

Compound (Source) Crystal System Unit Cell Volume (ų) Notable Angles (°)
8-Ethyl-...-spiro[...]decan-3-one (Ev8) Triclinic 905.83 α=79.9, β=73.8, γ=67.7
4-Benzyl-8-phenyl-... (Ev7) Not reported
Target Compound Unreported

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are absent, structural analogs provide insights:

  • 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione () exhibits CNS activity due to its piperazine substituent, suggesting that the target compound’s chromenone group could confer antioxidant or kinase-inhibitory properties .
  • LogP and Solubility : The sulfur atom in the target compound may lower logP compared to oxygen analogs (e.g., 8-Oxa-2-azaspiro[...]), enhancing aqueous solubility .

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